molecular formula C24H42O4 B12061158 bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Cat. No.: B12061158
M. Wt: 394.6 g/mol
InChI Key: YZXZAUAIVAZWFN-RBFKZVKLSA-N
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Description

(1S)-(+)-Dimethyl succinate is an organic compound with the molecular formula C6H10O4. It is a diester of succinic acid and is commonly used in various chemical reactions and industrial applications. The compound is characterized by its two ester groups attached to a succinate backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1S)-(+)-Dimethyl succinate typically involves the esterification of succinic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:

Succinic Acid+2MethanolDimethyl Succinate+Water\text{Succinic Acid} + 2 \text{Methanol} \rightarrow \text{Dimethyl Succinate} + \text{Water} Succinic Acid+2Methanol→Dimethyl Succinate+Water

Industrial Production Methods

In industrial settings, the production of (1S)-(+)-Dimethyl succinate can be optimized by using continuous flow reactors and high-pressure conditions to increase yield and efficiency. The process involves the esterification of succinic acid with methanol in the presence of a strong acid catalyst, followed by purification through distillation.

Chemical Reactions Analysis

Types of Reactions

(1S)-(+)-Dimethyl succinate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form succinic acid and methanol.

    Reduction: Reduction of the ester groups can yield 1,4-butanediol.

    Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide, under reflux conditions.

Major Products Formed

    Hydrolysis: Succinic acid and methanol.

    Reduction: 1,4-butanediol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

(1S)-(+)-Dimethyl succinate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving metabolic pathways, particularly those related to the Krebs cycle.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industry: Utilized in the production of biodegradable polymers, such as polybutylene succinate, and as a plasticizer in various materials.

Mechanism of Action

The mechanism by which (1S)-(+)-Dimethyl succinate exerts its effects depends on the specific reaction or application. In metabolic studies, it acts as a substrate in the Krebs cycle, where it is converted to succinic acid and participates in energy production. In chemical synthesis, its ester groups undergo various transformations, enabling the formation of a wide range of products.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: An isomer of dimethyl succinate with different chemical properties and applications.

    Dimethyl maleate: Another isomer with distinct reactivity and uses.

    Diethyl succinate: Similar structure but with ethyl ester groups instead of methyl.

Uniqueness

(1S)-(+)-Dimethyl succinate is unique due to its specific stereochemistry and reactivity. Its (1S)-(+)-configuration allows for selective reactions in asymmetric synthesis, making it valuable in the production of chiral compounds. Additionally, its versatility in undergoing various chemical transformations makes it a crucial intermediate in both research and industrial applications.

Properties

Molecular Formula

C24H42O4

Molecular Weight

394.6 g/mol

IUPAC Name

bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate

InChI

InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1

InChI Key

YZXZAUAIVAZWFN-RBFKZVKLSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C

Origin of Product

United States

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